![molecular formula C15H13N5O B12594222 N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring fused with a pyrrole ring and a hydrazinylidenemethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the quinoline and pyrrole intermediates, which are then coupled through a series of condensation reactions The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinylidenemethyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and pyrrole derivatives.
Applications De Recherche Scientifique
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The hydrazinylidenemethyl group can also form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-Hydrazinylmethylidene]-1-(quinolin-4-yl)-1H-pyrrole-3-carboxamide
- N-[(E)-Hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and pyrrole rings allows for diverse chemical modifications, making it a versatile scaffold for drug development and materials science.
Propriétés
Formule moléculaire |
C15H13N5O |
|---|---|
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-18-10-17-15(21)12-7-8-20(9-12)14-6-5-11-3-1-2-4-13(11)19-14/h1-10H,16H2,(H,17,18,21) |
Clé InChI |
WQGDRXPICUSUAE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)N3C=CC(=C3)C(=O)N/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)N3C=CC(=C3)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
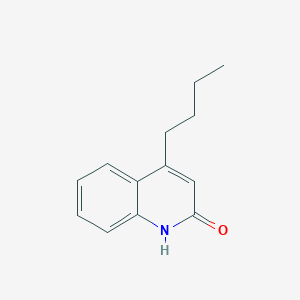
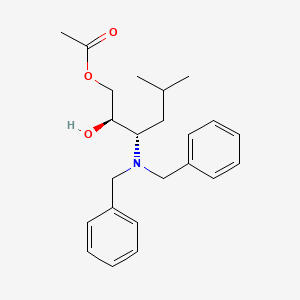
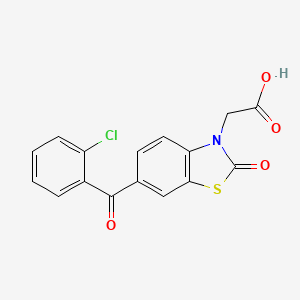
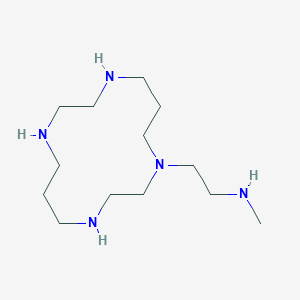
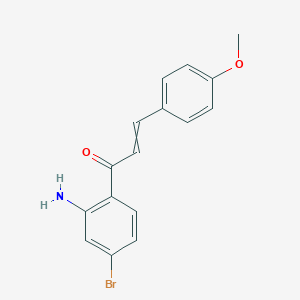
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
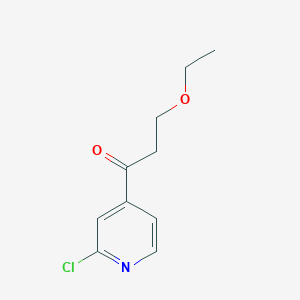
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
